molecular formula C18H29N3O5 B1240157 (R)-bambuterol CAS No. 788821-30-7

(R)-bambuterol

カタログ番号: B1240157
CAS番号: 788821-30-7
分子量: 367.4 g/mol
InChIキー: ANZXOIAKUNOVQU-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

科学的研究の応用

Bronchodilation in Asthma

(R)-Bambuterol is primarily recognized for its potent bronchodilator effects, making it effective in managing bronchospasm associated with asthma. Studies have demonstrated that it exhibits a longer duration of action compared to racemic bambuterol, with effects lasting over 12 hours .

  • Case Study: Guinea Pig Model
    • In experiments involving ovalbumin-sensitized guinea pigs, this compound showed significant protective effects against histamine-induced bronchospasm. At a dose of 4 mg/kg, it provided similar protective effects to 8 mg/kg of racemic bambuterol, indicating a higher potency .
Dosage (mg/kg) Collapse Latency (seconds) R-Bambuterol Racemic Bambuterol
058 ± 9ControlControl
4Increased latencySignificantSimilar
8No collapseFull protectionCollapse at 316 ± 36

Lipid-Lowering Effects

Beyond its respiratory benefits, this compound has been studied for its lipid-lowering properties. It has shown efficacy in reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and improving the ApoA1/ApoB ratio, which is indicative of cardiovascular health .

  • Case Study: Healthy Chinese Subjects
    • A study involving healthy individuals demonstrated that administration of this compound resulted in significant reductions in LDL-C levels across multiple dosing regimens. The compound was noted to be more effective than its racemic counterpart in lowering LDL-C levels .
Dosage Group LDL-C Reduction (%) ApoA1/ApoB Ratio Change
Single DoseSignificant reductionMarginal increase
Multiple DosesSustained reductionMarginal increase

Safety and Side Effects

The safety profile of this compound is favorable compared to racemic bambuterol, as it exhibits reduced cardiovascular side effects. In studies measuring heart rate and blood pressure responses, this compound demonstrated significantly less impact on these parameters than its racemic form, indicating a better benefit-risk ratio for patients .

化学反応の分析

Asymmetric Reduction Route

  • Starting Material : 1-(3,5-dihydroxyphenyl)ethanone undergoes esterification with dimethylcarbamic chloride to form 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone .

  • Bromination : Copper(II) bromide introduces a bromine atom at the α-carbon, yielding 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone .

  • Chiral Reduction : The ketone is reduced using (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl], achieving 99% enantiomeric excess (e.e.) for the (R)-configuration .

  • Epoxide Formation : NaOH treatment converts the resulting alcohol to an epoxide, which reacts with tert-butylamine to form (R)-bambuterol .

StepReagents/ConditionsKey IntermediateYield/EE
1Dimethylcarbamic chloride1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone86%
2CuBr₂1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone91%
3(-)-DIP-Cl(R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanol99% e.e.
4NaOH, tert-butylamineThis compound69%

Biocatalytic Asymmetric Reduction

  • Substrate : 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone is reduced using whole cells of Williopsis californica pre-incubated with glycerol .

  • Conditions : 10% glycerol enhances substrate solubility and cofactor recycling, yielding (R)-alcohol with 81% isolated yield and >99% e.e. .

Metabolic Activation and Enzymatic Interactions

This compound acts as a prodrug, requiring hydrolysis by butyrylcholinesterase (BChE) to release (R)-terbutaline :

Stepwise Hydrolysis

  • First Carbamate Cleavage : BChE transfers one carbamate group from this compound, forming a monocarbamate intermediate (MONO) .

  • Second Cleavage : MONO undergoes further hydrolysis to release (R)-terbutaline .

CompoundBChE Inhibition (IC₅₀)AChE Inhibition (IC₅₀)
This compound0.078 ± 0.005 μM >100 μM
Bambuterol0.119 ± 0.004 μM 3 μM

Kinetics of BChE Inhibition

  • Time- and Concentration-Dependence : MTR-3 (a bambuterol analog) shows pseudo-irreversible inhibition of BChE with a bimolecular rate constant k3=(1.44±0.02)×105M1min1k_3=(1.44\pm 0.02)\times 10^5\,\text{M}^{-1}\text{min}^{-1} for carbamylation .

  • Decarbamylation : The carbamylated enzyme regenerates activity via hydrolysis with a rate constant kdecarb=0.013min1k_{\text{decarb}}=0.013\,\text{min}^{-1} at pH 7.4 .

Enantioselective Pharmacodynamics

  • Bronchodilation : this compound is twice as potent as racemic bambuterol in guinea pig asthma models (ED₅₀: 0.91 mg/kg vs. 1.68 mg/kg) .

  • Cardiovascular Effects : Both enantiomers increase heart rate in beagles, but this compound’s therapeutic index is superior due to reduced airway resistance at lower doses .

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitation
Chiral Resolution High purity (>99% e.e.)Requires racemic starting material
Biocatalytic Reduction Eco-friendly, high enantioselectivitySubstrate solubility challenges
Asymmetric Synthesis Scalable, avoids resolution stepsCost of chiral reagents

Structural and Mechanistic Insights

  • X-ray Crystallography : Confirms the (R)-configuration and planar carbamate groups, which are critical for BChE recognition .

  • Circular Dichroism : Distinct spectral peaks at 210 nm (carbamate) and 250 nm (aromatic ring) validate stereochemical integrity .

This synthesis and reactivity profile underscores this compound’s potential as a selective bronchodilator with optimized pharmacokinetics. Future research should explore covalent BChE inhibitors derived from its carbamate chemistry .

特性

CAS番号

788821-30-7

分子式

C18H29N3O5

分子量

367.4 g/mol

IUPAC名

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1

InChIキー

ANZXOIAKUNOVQU-HNNXBMFYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

異性体SMILES

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

正規SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-bambuterol
Reactant of Route 2
(R)-bambuterol
Reactant of Route 3
Reactant of Route 3
(R)-bambuterol
Reactant of Route 4
(R)-bambuterol
Reactant of Route 5
Reactant of Route 5
(R)-bambuterol
Reactant of Route 6
Reactant of Route 6
(R)-bambuterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。